8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with specific substituents. Its structure includes:
- Position 7: A 2-methylprop-2-enyl (isoprenyl) group, which enhances lipophilicity and may influence bioavailability.
- Positions 1 and 3: Methyl groups, common in xanthine derivatives to modulate solubility and receptor binding.
This substitution pattern distinguishes it from other purine-2,6-dione derivatives, as discussed below.
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11(2)9-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-10-12-5-7-13(19)8-6-12/h5-8H,1,9-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJWCDRGNGGKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione , a derivative of purine-2,6-dione, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of purine derivatives typically involves modifications at the 1, 3, and 8 positions of the purine ring. The compound is characterized by a 4-chlorophenyl group and a methylsulfanyl moiety, contributing to its unique biological profile. The structural framework is crucial for its interaction with biological targets, particularly enzymes and receptors.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Chemical Structure | Purine-2,6-dione derivative |
| Substituents | 4-Chlorophenyl, methylsulfanyl |
| Molecular Formula | C14H18ClN5O2S |
| Molecular Weight | 343.84 g/mol |
Anti-inflammatory Effects
Research indicates that purine-2,6-dione derivatives exhibit significant anti-inflammatory properties. A study reported that similar compounds demonstrated potent analgesic and anti-inflammatory activities through adenosine receptor antagonism . The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Antibacterial Activity
The compound's antibacterial potential has also been explored. It has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a comparative study, several derivatives exhibited IC50 values indicating their effectiveness as antibacterial agents .
Enzyme Inhibition
The compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives with similar structures have been reported to exhibit strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating conditions like peptic ulcers and other urease-related disorders.
Antitumor Activity
Purine derivatives are recognized for their anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain purine-2,6-dione derivatives can amplify antitumor activity by targeting specific molecular pathways involved in cancer progression .
Case Study 1: Anti-inflammatory Activity
A recent study synthesized several purine-2,6-dione derivatives and evaluated their anti-inflammatory effects in vivo. The results indicated a significant reduction in inflammation markers in treated groups compared to controls. This supports the hypothesis that modifications at specific positions on the purine ring enhance anti-inflammatory activity .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds. The study revealed that certain derivatives exhibited high potency as urease inhibitors with IC50 values ranging from 1 to 3 µM. These findings suggest that structural modifications can lead to enhanced pharmacological profiles suitable for therapeutic applications .
Scientific Research Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds similar to 8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione exhibit significant anticancer properties. For instance, studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines.
Case Study : In a study published in Nature Reviews Cancer, derivatives of purine were evaluated for their ability to inhibit tumor growth in xenograft models. The results indicated a strong correlation between structural modifications and increased anticancer activity (PMC9267128).
Antiviral Properties
The compound's purine base structure suggests potential antiviral applications. Research has focused on its efficacy against viral infections by inhibiting viral replication.
Case Study : A study explored the antiviral effects of purine derivatives against the influenza virus, demonstrating that certain modifications could enhance antiviral activity and reduce viral load in infected cells (PubChem).
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways.
Case Study : A research article highlighted the inhibition of specific kinases by purine derivatives, which led to altered cell signaling and apoptosis in cancer cells (PMC9267128).
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Demonstrated effectiveness against various cancer cell lines.
- Antiviral Activity : Potential to inhibit viral replication.
- Enzyme Modulation : Ability to modulate kinase activity affecting cell proliferation.
Data Tables
| Application Area | Mechanism of Action | References |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | PMC9267128 |
| Antiviral Properties | Inhibition of viral replication | PubChem |
| Enzyme Inhibition | Modulation of kinase activity | PMC9267128 |
Comparison with Similar Compounds
Antimicrobial Activity: Substituent Effects at Position 8
- Compound 168a (): Features a pyrido[4,3-d]pyrimidinyl group at position 8. Demonstrates potent activity against Gram-negative bacteria (MIC = 1.5 mg/mL for E. coli), comparable to ciprofloxacin. The pyrido-pyrimidine ring likely enhances DNA gyrase inhibition.
- Target Compound: The 4-chlorobenzylsulfanyl group at position 8 may offer distinct binding modes due to sulfur’s polarizability and chloro’s electron-withdrawing nature.
Anti-Inflammatory Activity: Role of Position 7 and 8 Modifications
- 8-Methoxy Derivatives (): Compound 1 (ester moiety at position 7): Exhibited the highest anti-inflammatory activity in zymosan-induced peritonitis, reducing neutrophil count by 60%. Compound 3 (carboxylic acid at position 7): Showed significant TNF-α suppression.
Antiasthmatic Activity: Piperazinyl Acetyl Derivatives
- Compound 8 (): Contains a dichlorophenyl-piperazinyl acetyl group at position 7. Demonstrated potent vasodilatory activity (IC50 = 0.8 µM), attributed to electron-withdrawing chloro groups enhancing phosphodiesterase inhibition.
- Target Compound : The isoprenyl group at position 7 lacks the piperazine’s hydrogen-bonding capacity, suggesting divergent mechanisms. However, the chlorophenylsulfanyl group may compensate via hydrophobic interactions.
Protein Kinase CK2 Inhibition
- Hydrazine-Phenoxypropyl Derivative (): Inhibits CK2 with IC50 = 8.5 µM. The hydrazine group facilitates chelation with active-site residues.
- Target Compound : The sulfanyl group’s sulfur atom could engage in similar interactions, but steric hindrance from the isoprenyl group might reduce binding efficiency.
Physicochemical and Structural Comparisons
Table 1: Key Properties of Selected Purine-2,6-dione Derivatives
Key Observations:
- Lipophilicity : The target compound’s logP (~4.1) suggests moderate membrane permeability, comparable to pentyl derivatives but higher than 8-methoxy analogs.
- Electron Effects : The 4-chlorobenzylsulfanyl group combines hydrophobic (benzyl) and electron-withdrawing (chloro) properties, which may enhance binding to targets like kinases or GPCRs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
